7-Bromo-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
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Overview
Description
7-Bromo-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is a quinoline derivative known for its significant biological and pharmaceutical activities. This compound is part of the quinolone family, which is widely studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid typically involves the bromination of quinoline derivatives. One common method includes the reaction of quinoline-3-carboxylic acid with bromine in glacial acetic acid, followed by methylation and oxidation steps .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination and methylation processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .
Scientific Research Applications
7-Bromo-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 7-Bromo-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription processes. This mechanism is similar to that of other quinolone antibiotics .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: An intermediate in the synthesis of ozenoxacin.
Oxolinic acid: Another quinoline derivative with antimicrobial properties.
Moxifloxacin: A fluoroquinolone antibiotic used to treat various bacterial infections.
Uniqueness
7-Bromo-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential as a precursor for synthesizing novel compounds .
Properties
Molecular Formula |
C11H8BrNO3 |
---|---|
Molecular Weight |
282.09 g/mol |
IUPAC Name |
7-bromo-1-methyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO3/c1-13-5-8(11(15)16)10(14)7-3-2-6(12)4-9(7)13/h2-5H,1H3,(H,15,16) |
InChI Key |
MCHPLJMFFPGEAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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